molecular formula C9H16N2O B13435470 2-Azaspiro[4.4]nonane-2-carboxamide

2-Azaspiro[4.4]nonane-2-carboxamide

Cat. No.: B13435470
M. Wt: 168.24 g/mol
InChI Key: ZTGIMLUQFOTHLI-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonane-2-carboxamide is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[44]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and a carbonyl group under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.4]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate, acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-Azaspiro[4.4]nonane-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

    2-Azaspiro[4.4]nonane: Lacks the carboxamide group but shares the spirocyclic core.

    2-Azaspiro[4.5]decane-2-carboxamide: Similar structure with an additional carbon in the spirocyclic ring.

    2-Azaspiro[3.4]octane-2-carboxamide: Smaller spirocyclic ring with similar functional groups.

Uniqueness: 2-Azaspiro[4.4]nonane-2-carboxamide is unique due to its specific spirocyclic structure combined with the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-azaspiro[4.4]nonane-2-carboxamide

InChI

InChI=1S/C9H16N2O/c10-8(12)11-6-5-9(7-11)3-1-2-4-9/h1-7H2,(H2,10,12)

InChI Key

ZTGIMLUQFOTHLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(C2)C(=O)N

Origin of Product

United States

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